

# potential off-target effects of IPN60090

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## Compound of Interest

Compound Name: IPN60090

Cat. No.: B8118264

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## IPN60090 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **IPN60090**.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of **IPN60090**?

**IPN60090** is a potent and highly selective oral inhibitor of glutaminase 1 (GLS1).[1][2][3][4] It shows no significant activity against the isoform glutaminase 2 (GLS2).[1]

Q2: What is the mechanism of action of **IPN60090**?

**IPN60090** inhibits the conversion of glutamine to glutamate, a critical step in the metabolic pathway of many cancer cells that rely on glutamine for proliferation and survival.[2] This inhibition can affect downstream processes such as the production of glutathione,  $\alpha$ -ketoglutarate for the TCA cycle, and ammonia for protein synthesis.[2]

Q3: Has **IPN60090** been screened for off-target activity against other proteins?

Yes, in preclinical studies, **IPN60090** was evaluated for off-target activities. It showed no significant inhibition against a panel of 80 ion channels and receptors (Eurofins CEREP panel) and a panel of 97 kinases (Eurofins DiscoverX kinase panel).[5] Additionally, it did not show significant inhibition of the hERG channel or common cytochrome P450 enzymes.[5]

Q4: What are the known adverse events associated with **IPN60090** from clinical trials?

In a first-in-human Phase I clinical trial, the most common adverse events related to **IPN60090** (also known as IACS-6274) were Grade 1-2 photopsia (visual disturbances like flashing lights), photophobia (light sensitivity), increased creatinine, and increased AST.<sup>[5][6]</sup> Less common Grade 3 toxicities at higher doses included reversible nausea, vomiting, and fatigue.<sup>[5][6]</sup> Dose-limiting toxicities of Grade 3 acute renal failure and posterior reversible encephalopathy syndrome (PRES) were observed in one patient at the highest dose level and were fully resolved.<sup>[5][6][7]</sup>

## Troubleshooting Guides

### Issue 1: Unexpected Cellular Phenotype Observed in Preclinical Experiments

**Possible Cause:** While **IPN60090** is highly selective for GLS1, it's essential to consider the broader metabolic impact of inhibiting glutamine metabolism in your specific cell model. The observed phenotype might be an on-target consequence of GLS1 inhibition rather than a direct off-target effect.

#### Troubleshooting Steps:

- **Confirm GLS1 Inhibition:** Measure the conversion of glutamine to glutamate in your experimental system to confirm that **IPN60090** is inhibiting its target at the concentrations used.
- **Metabolomic Analysis:** Perform metabolomic profiling to understand the downstream metabolic consequences of GLS1 inhibition in your model. This can help elucidate if the observed phenotype is linked to changes in the TCA cycle, glutathione synthesis, or other glutamine-dependent pathways.
- **Rescue Experiments:** Attempt to rescue the phenotype by supplementing the media with downstream metabolites of glutamine, such as  $\alpha$ -ketoglutarate or glutamate.
- **Consult Preclinical Data:** Refer to the preclinical screening data which shows no significant off-target activity against 97 kinases and 80 other receptors and ion channels.<sup>[5]</sup> This makes a direct off-target interaction less likely, though not impossible in a novel system.

## Issue 2: Observing Visual Disturbances in Animal Models

Possible Cause: The clinical observations of photopsia and photophobia suggest a potential on-target or off-target effect on retinal cells or neural pathways involved in vision.

Troubleshooting Steps:

- **Ophthalmological Examination:** Conduct detailed ophthalmological examinations in animal models, including electroretinography (ERG), to assess retinal function.
- **Histopathological Analysis:** Perform histopathology of the eyes and optic nerves to look for any structural changes.
- **Drug Accumulation Studies:** Investigate the concentration of **IPN60090** in ocular tissues to determine if the drug accumulates in the eye.

## Issue 3: Elevated Creatinine Levels in In Vivo Studies

Possible Cause: Increased creatinine levels can be indicative of kidney injury. This was observed as an adverse event in the clinical trial.

Troubleshooting Steps:

- **Monitor Renal Function:** Regularly monitor serum creatinine and blood urea nitrogen (BUN) levels in animal models.
- **Urinalysis:** Perform urinalysis to check for proteinuria, hematuria, or other signs of kidney damage.
- **Histopathology of Kidneys:** At the end of the study, perform a histopathological examination of the kidneys to identify any potential tubular injury or other nephrotoxic effects.
- **Dose-Response Assessment:** Evaluate if the increase in creatinine is dose-dependent.

## Data Presentation

Table 1: In Vitro Selectivity Profile of **IPN60090**

Target	IC50 (nM)	Notes
GLS1 (recombinant human GAC isoform)	31	Highly potent inhibition.[1]
GLS2	>50,000	No significant activity observed, demonstrating high selectivity.[1]
Kinase Panel (97 kinases)	No significant activity	Screened against the Eurofins DiscoverX panel.[5]
Receptor/Ion Channel Panel (80 targets)	No significant activity	Screened against the Eurofins CEREP panel.[5]
hERG Channel	No significant inhibition	Important for cardiac safety assessment.[5]
Cytochrome P450 Enzymes	No significant inhibition	Indicates low potential for drug-drug interactions via this mechanism.[5]

Table 2: Summary of Common Adverse Events from Phase I Clinical Trial of **IPN60090** (IACS-6274)

Adverse Event	Grade	Frequency (n)	Notes
Photopsia	1-2	7	Visual disturbances. [5][6]
Photophobia	1-2	7	Light sensitivity.[5][6]
Increased Creatinine	1-2	4	Potential impact on renal function.[5][6]
Increased AST	1-2	4	Potential impact on liver function.[5][6]
Nausea	3	3	Reversible, observed at higher doses.[5][6]
Vomiting	3	2	Reversible, observed at higher doses.[5][6]
Fatigue	3	2	Reversible, observed at higher doses.[5][6]

## Experimental Protocols

### Protocol 1: Assessing GLS1 Enzymatic Activity and Inhibition

This protocol is based on a dual-coupled enzyme assay to measure the activity of purified recombinant human GLS1.

Materials:

- Purified recombinant human GLS1 (GAC isoform)
- L-glutamine
- Glutamate dehydrogenase (GDH)
- NAD<sup>+</sup>
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM MgCl<sub>2</sub>, 0.1% Triton X-100)

- **IPN60090** or other test compounds
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing assay buffer, GDH, and NAD<sup>+</sup>.
- Add the GLS1 enzyme to the reaction mixture.
- To determine inhibitor activity, pre-incubate the enzyme with varying concentrations of **IPN60090** for a specified time (e.g., 15 minutes) at room temperature.
- Initiate the enzymatic reaction by adding L-glutamine.
- Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH by GDH as it converts glutamate (the product of GLS1) to  $\alpha$ -ketoglutarate.
- Calculate the initial reaction velocity from the linear portion of the absorbance curve.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

#### Protocol 2: General Workflow for Investigating Potential Off-Target Effects

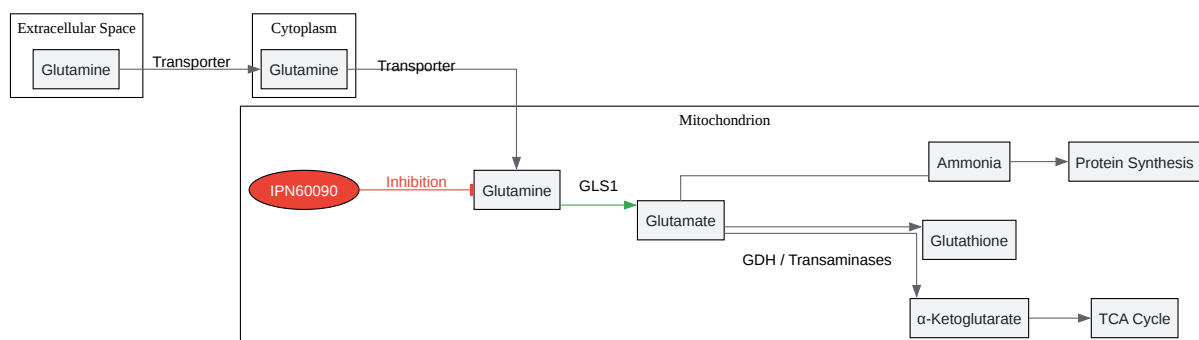
This protocol outlines a general approach for preclinical assessment of off-target effects of a small molecule inhibitor.

Steps:

- **Primary Target Engagement:** Confirm that the compound inhibits the intended target in a cellular context. This can be done by measuring the direct enzymatic product or a downstream biomarker.
- **Broad Panel Screening:**

- Kinase Profiling: Screen the compound against a large panel of kinases (e.g., >90 kinases) at a fixed concentration (e.g., 1  $\mu$ M). Follow up with IC50 determination for any kinases showing significant inhibition.
- Receptor and Ion Channel Screening: Utilize a broad panel (e.g., >80 targets) to identify any interactions with common receptors and ion channels.
- Cellular Phenotypic Screening: Use high-content imaging or other phenotypic assays across a diverse panel of cell lines to identify unexpected cellular responses.
- In Vivo Toxicology: In animal models, perform comprehensive toxicology studies including clinical observations, blood chemistry, hematology, and histopathology of major organs to identify any potential in vivo toxicities.
- Target Deconvolution (if unexpected activity is observed): If a significant off-target phenotype is confirmed, employ techniques such as chemical proteomics (e.g., affinity chromatography-mass spectrometry) or genetic approaches (e.g., CRISPR/Cas9 screening) to identify the responsible off-target protein(s).

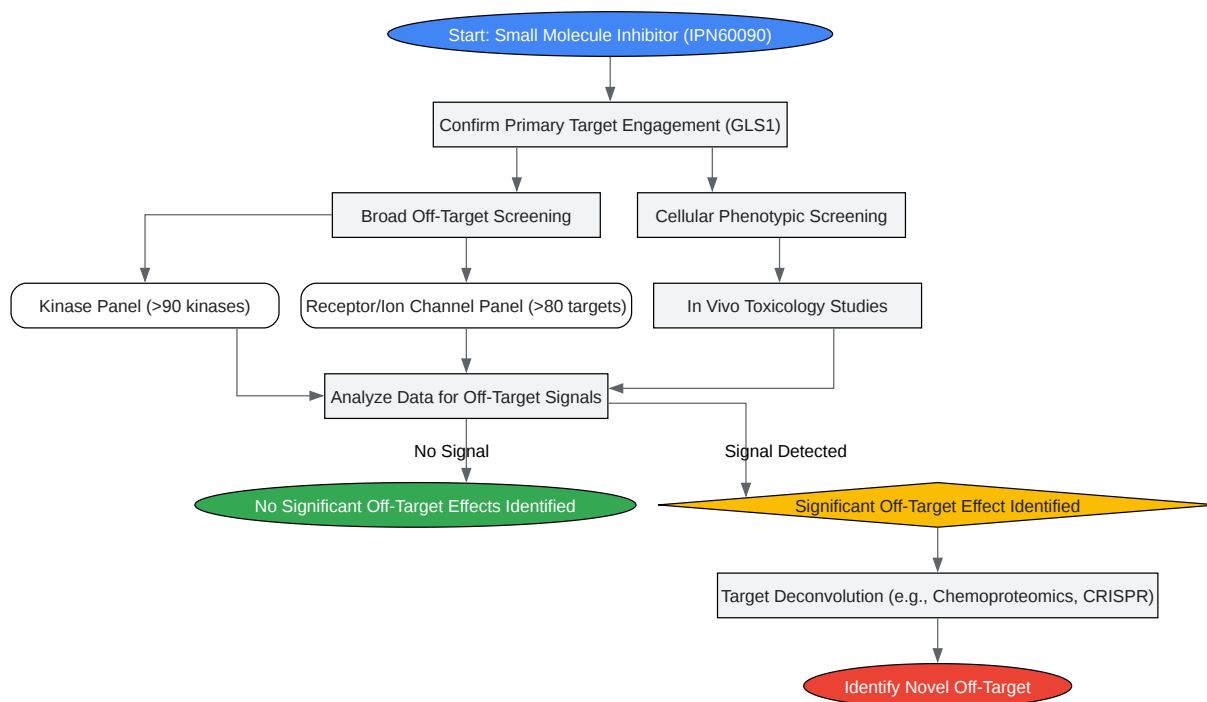
## Mandatory Visualization



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Caption: Glutamine metabolism pathway and the inhibitory action of **IPN60090** on GLS1.





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